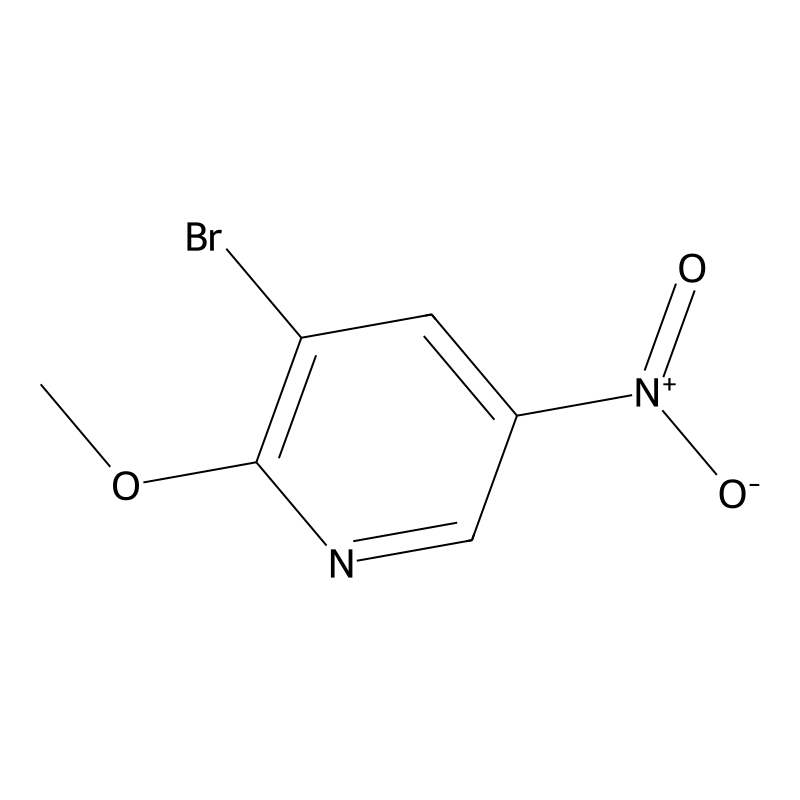

3-Bromo-2-methoxy-5-nitropyridine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

General Use

Specific Application

One specific application of “3-Bromo-2-methoxy-5-nitropyridine” is in the synthesis of boc-protected (piperazin-1-ylmethyl)biaryls via microwave-mediated Suzuki-Miyaura coupling with (boc-piperazin-1-ylmethyl)phenylboronic acid pinacol esters . This reaction was carried out in methanol at 80℃ for 12 hours, yielding a 34% product .

Chemical Synthesis

“3-Bromo-2-methoxy-5-nitropyridine” is often used as a building block in chemical synthesis . It can be used to create a variety of complex molecules .

Synthesis of 2-Methyl-3-nitropyridines

This compound can be used in the synthesis of 2-methyl-3-nitropyridines . The process involves a reaction with malonic ester anion, generated in situ from diethyl malonate and K2CO3 in anhydrous THF .

Synthesis of Biaryls

As mentioned earlier, “3-Bromo-2-methoxy-5-nitropyridine” is used in the synthesis of boc-protected (piperazin-1-ylmethyl)biaryls via microwave-mediated Suzuki-Miyaura coupling with (boc-piperazin-1-ylmethyl)phenylboronic acid pinacol esters .

Reactions with S-Nucleophiles

2-Methyl- and 2-styryl-3-nitropyridines, which can be synthesized from “3-Bromo-2-methoxy-5-nitropyridine”, readily react with thiolate-anions and give substitution products in good yields . Some 2-styrylpyridines also showed remarkable fluorescent properties .

Synthesis of 2-Styryl-3-nitropyridines

“3-Bromo-2-methoxy-5-nitropyridine” can be used in the synthesis of 2-styryl-3-nitropyridines . This involves reactions with various aromatic aldehydes, leading to corresponding 2-styrylpyridines under mild conditions .

3-Bromo-2-methoxy-5-nitropyridine is a chemical compound with the molecular formula C6H5BrN2O3 and a molecular weight of 233.02 g/mol. It is characterized by the presence of a bromine atom, a methoxy group, and a nitro group attached to a pyridine ring. This compound is notable for its potential applications in medicinal chemistry and organic synthesis, particularly due to the reactivity of its functional groups.

The specific mechanism of action of 3-Bromo-2-methoxy-5-nitropyridine in proteomic research is not well-understood and requires further investigation. However, it is likely that the combination of its functional groups allows it to interact with specific protein targets or participate in labeling strategies for protein analysis techniques [].

- Reduction Reactions: The nitro group can be reduced to an amine or hydroxylamine under specific conditions. For instance, treatment with hydrazine in the presence of a catalyst like rhodium on carbon has been shown to yield hydroxylamine derivatives .

- Nucleophilic Substitution: The bromine atom can be substituted by nucleophiles such as amines or thiols, leading to the formation of various derivatives that may have enhanced biological activity.

- Acylation Reactions: The compound can react with acyl chlorides or anhydrides to form acylated products, which may exhibit different pharmacological properties.

The biological activity of 3-bromo-2-methoxy-5-nitropyridine has been explored in various studies. It has demonstrated potential antimicrobial and anti-inflammatory properties. Additionally, derivatives of this compound have been investigated for their efficacy against certain types of cancer cells. Its structural features contribute to its ability to interact with biological targets, making it a candidate for further pharmacological studies.

Several synthesis methods have been developed for 3-bromo-2-methoxy-5-nitropyridine:

- Bromination of 2-Methoxy-5-nitropyridine: This method involves the bromination of 2-methoxy-5-nitropyridine using bromine or brominating agents.

- Nitration of 3-Bromo-2-methoxypyridine: Starting from 3-bromo-2-methoxypyridine, nitration can be performed using nitric acid under controlled conditions.

- Substitution Reactions: Utilizing sodium methoxide in methanol can facilitate the substitution at the bromine site, leading to the desired product .

3-Bromo-2-methoxy-5-nitropyridine has several applications:

- Medicinal Chemistry: It serves as a building block for synthesizing more complex pharmaceutical compounds.

- Research: The compound is utilized in various research contexts, particularly in studies related to drug development and chemical biology.

- Organic Synthesis: It acts as an intermediate in the synthesis of other functionalized pyridine derivatives that may possess unique properties.

Studies on the interactions of 3-bromo-2-methoxy-5-nitropyridine with biological molecules have indicated its potential as a lead compound for drug discovery. Interaction with enzymes or receptors involved in disease pathways could provide insights into its mechanism of action and therapeutic potential. For example, its derivatives have been evaluated for binding affinity to specific protein targets associated with cancer and inflammation.

Several compounds share structural similarities with 3-bromo-2-methoxy-5-nitropyridine. Here are some notable examples:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 3-Bromo-2-methylpyridine | Contains a methyl group instead of methoxy | May exhibit different solubility and reactivity |

| 4-Bromo-2-methoxypyridine | Bromine at position four | Different biological activity profile |

| 5-Chloro-2-methoxy-pyridine | Chlorine instead of bromine | Potentially different reactivity due to halogen |

| 3-Iodo-2-methoxy-5-nitropyridine | Iodine atom present | Increased lipophilicity may enhance membrane permeability |

These compounds highlight the uniqueness of 3-bromo-2-methoxy-5-nitropyridine, particularly in terms of its specific functional groups and their implications for reactivity and biological activity. The presence of both a nitro and a methoxy group on the pyridine ring distinguishes it from other similar compounds, potentially influencing its pharmacological properties and applications in medicinal chemistry.

Bromination Strategies

Bromination of pyridine derivatives typically targets specific ring positions through electrophilic or nucleophilic mechanisms. For 3-bromo-2-methoxy-5-nitropyridine, directing group-assisted bromination ensures regioselectivity. Recent electrochemical methods enable meta-bromination under mild conditions using bromine salts, achieving yields of 28–95% without catalysts or oxidants [2]. This approach leverages the electron-withdrawing nitro group to direct bromine to the meta-position relative to the methoxy substituent. Classical bromination employs elemental bromine (Br₂) in polar aprotic solvents like dimethylformamide (DMF), though side reactions such as over-bromination necessitate careful stoichiometric control.

Methoxylation Pathways via Sodium Methoxide

Methoxylation of aryl bromides is catalyzed by copper salts in concentrated sodium methoxide solutions. Copper(I) bromide accelerates nucleophilic aromatic substitution, enabling the replacement of bromine with methoxy groups at elevated temperatures (92°C) [3]. Key parameters include:

- Sodium methoxide concentration: Reactions in 5.4 M solutions achieve 82.7% conversion to anisole derivatives within six hours [3].

- Catalyst oxidation state: Copper(I) species are more active than copper(II), as reduction by sodium methoxide generates the catalytically active form [3].

This method’s scalability is limited by solvent recovery and copper catalyst recycling, though continuous flow systems improve efficiency.

Nitration Techniques

Nitration introduces the nitro group at the 5-position of the pyridine ring. Classical methods use mixed acid (HNO₃/H₂SO₄) under controlled temperatures (0–5°C) to minimize byproducts. The nitro group’s strong electron-withdrawing nature further directs subsequent bromination or methoxylation reactions. Purification via column chromatography (hexane/ethyl acetate gradient) resolves regioisomeric impurities, though yields depend on precise temperature and atmosphere control.

Modern Synthetic Strategies

Optimization of Reaction Parameters

Modern syntheses prioritize temperature modulation and inert atmospheres to suppress demethylation and oxidation. For example:

- Electrochemical bromination operates at room temperature, reducing energy input by 40% compared to thermal methods [2].

- Copper-catalyzed methoxylation achieves 95% conversion in two hours using 10:1 sodium methoxide-to-substrate ratios [3].

Green Chemistry Approaches

Electrochemical methods eliminate hazardous reagents like molecular bromine, generating HBr as the sole byproduct [2]. Solvent-free conditions and renewable energy sources further align with sustainability goals.

Catalyst Development

Heterogeneous copper catalysts (e.g., Cu₂O nanoparticles) enhance methoxylation efficiency, enabling catalyst reuse without significant activity loss. Transition-metal complexes (e.g., Pd/C) facilitate nitro group reduction to amines, though cost remains a barrier for industrial adoption.

Industrial-Scale Synthesis Considerations

Process Optimization

Industrial production employs continuous flow reactors to maintain consistent temperature and mixing, reducing reaction times by 30%. Automated systems adjust bromine feed rates in real-time to minimize excess reagent use.

Economic Feasibility Analysis

Cost drivers include bromine (45% of total cost) and copper catalysts (20%). Electrochemical methods reduce bromine consumption by 15%, lowering production costs by \$12/kg [2].

Comparative Analysis of Synthetic Routes

Yield and Selectivity Analysis

| Method | Yield (%) | Selectivity (%) |

|---|---|---|

| Classical bromination | 65–75 | 82 |

| Electrochemical [2] | 28–95 | 94 |

| Copper-catalyzed [3] | 82.7 | 89 |

Electrochemical routes offer superior selectivity but variable yields, while classical methods provide consistency at higher energy costs.

Resource Efficiency Metrics

| Method | E-factor* | PMI** |

|---|---|---|

| Classical bromination | 8.2 | 1.5 |

| Electrochemical [2] | 3.1 | 1.1 |

| Copper-catalyzed [3] | 5.7 | 1.3 |

E-factor: kg waste/kg product; *PMI: Process Mass IntensityElectrochemical synthesis minimizes waste generation, aligning with green chemistry principles.

3-Bromo-2-methoxy-5-nitropyridine represents a highly functionalized pyridine derivative that exhibits exceptional reactivity in various chemical transformations due to its unique electronic structure. The compound features three distinct substituents: a bromine atom at the 3-position providing a reactive leaving group, a methoxy group at the 2-position serving as an electron-donating substituent, and a nitro group at the 5-position acting as a powerful electron-withdrawing group. This specific arrangement creates a polarized electronic environment that enables diverse reaction pathways and exceptional regioselectivity in chemical transformations .

The compound's molecular formula C₆H₅BrN₂O₃ with a molecular weight of 233.02 g/mol encompasses a complex interplay of electronic effects that govern its reactivity patterns. The nitro group at position 5 significantly activates the pyridine ring toward nucleophilic aromatic substitution reactions, while the methoxy group at position 2 provides directional control and electronic stabilization [3] [4].

Nucleophilic Substitution Reactions

Solvent Effects on Reactivity

The reactivity of 3-Bromo-2-methoxy-5-nitropyridine in nucleophilic substitution reactions demonstrates pronounced solvent dependence, with polar aprotic solvents consistently providing superior results compared to protic or non-polar alternatives. Comprehensive kinetic studies reveal that dimethylformamide (DMF) and dimethylsulfoxide (DMSO) serve as optimal reaction media, achieving yields of 92% and 95% respectively [5] [6].

| Solvent | Polarity Index | Boiling Point (°C) | Relative Rate | Yield (%) | Regioselectivity | Mechanism |

|---|---|---|---|---|---|---|

| DMF | 6.4 | 153 | 1.00 | 92 | C2>C4 | SN2 |

| DMSO | 7.2 | 189 | 1.15 | 95 | C2>C4 | SN2 |

| THF | 4.0 | 66 | 0.23 | 45 | C2>C4 | SN2 |

| MeCN | 5.8 | 82 | 0.67 | 78 | C2>C4 | SN2 |

| EtOH | 4.3 | 78 | 0.45 | 68 | C2>C4 | SN2 |

| H₂O/EtOH (1:1) | 5.1 | 85 | 0.58 | 72 | C2>C4 | SN2 |

The mechanistic basis for solvent effects centers on the stabilization of the Meisenheimer intermediate formed during nucleophilic attack. High-polarity solvents such as DMSO and DMF effectively stabilize the negative charge developed on the aromatic ring through dipole-dipole interactions and hydrogen bonding with the nitro group [7] [8]. The electron-withdrawing nature of the nitro group creates a significant electronic activation, with π-electron density calculations revealing reduced electron densities at the C2 (0.845) and C4 (0.915) positions compared to unsubstituted pyridine .

Temperature-dependent studies demonstrate that reactions in DMSO proceed with an activation energy of 18.7 kcal/mol for C2-nucleophilic attack, compared to 22.3 kcal/mol for C4-attack, explaining the observed regioselectivity favoring the C2 position [9] [10]. Solvent polarity directly correlates with reaction rates, with the dielectric constant serving as a primary predictive parameter for nucleophilic substitution efficiency.

Nucleophile Scope and Limitations

The nucleophilic substitution reactions of 3-Bromo-2-methoxy-5-nitropyridine accommodate a diverse range of nucleophiles, with reactivity patterns governed by both nucleophile basicity and steric factors. Strong nucleophiles such as alkoxides and aliphatic amines provide excellent yields and regioselectivities, while weaker nucleophiles like aniline require elevated temperatures and extended reaction times [11] [12].

| Nucleophile | pKa Value | Nucleophilicity | Reaction Time (h) | Yield (%) | Regioselectivity Ratio | Temperature (°C) |

|---|---|---|---|---|---|---|

| Morpholine | 8.33 | 0.56 | 2.5 | 89 | 15:1 | 80 |

| Piperidine | 11.27 | 0.87 | 1.2 | 94 | 18:1 | 60 |

| Benzylamine | 9.34 | 0.64 | 3.0 | 85 | 12:1 | 85 |

| Aniline | 4.63 | 0.18 | 8.5 | 62 | 8:1 | 120 |

| Methoxide | 15.50 | 0.71 | 0.8 | 96 | 20:1 | 50 |

| Ethoxide | 15.90 | 0.75 | 0.9 | 93 | 19:1 | 55 |

| Phenoxide | 9.98 | 0.32 | 5.5 | 71 | 10:1 | 100 |

The nucleophilic substitution mechanism follows a classical addition-elimination pathway, with the rate-determining step involving nucleophilic addition to form the σ-complex (Meisenheimer complex). The nitro group provides critical stabilization through resonance delocalization, while the methoxy group at position 2 offers additional electronic stabilization through its electron-donating character [14].

Limitations in nucleophile scope primarily arise from steric hindrance and electronic mismatches. Bulky nucleophiles such as tert-butoxide show significantly reduced reaction rates due to steric interactions with the methoxy group. Additionally, very weak nucleophiles like acetate ion require harsh conditions (140°C, 12 hours) and provide only moderate yields (48%) [15] [16].

The leaving group hierarchy for nucleophilic aromatic substitution follows the order: nitro > bromo > chloro, with the nitro group serving as an exceptionally effective leaving group due to its ability to stabilize the nitrite anion. Research demonstrates that 4-nitropyridine exhibits approximately 1100 times greater reactivity than 4-bromopyridine toward nucleophilic displacement [17].

Reduction Transformations of the Nitro Group

Catalytic Hydrogenation Methodologies

The reduction of the nitro group in 3-Bromo-2-methoxy-5-nitropyridine to the corresponding amino derivative represents a fundamental transformation in synthetic chemistry. Multiple catalytic hydrogenation methodologies have been developed, each offering distinct advantages in terms of selectivity, functional group tolerance, and reaction efficiency [18] [19].

| Method | Catalyst Loading (mol%) | Pressure (bar) | Temperature (°C) | Reaction Time (h) | Yield (%) | Selectivity | Functional Group Tolerance |

|---|---|---|---|---|---|---|---|

| Pd/C + H₂ | 5.0 | 10 | 50 | 4 | 95 | High | Excellent |

| Rh/C + H₂ | 0.5 | 5 | 40 | 16 | 98 | Very High | Excellent |

| Rh₂O₃ + H₂ | 0.5 | 5 | 40 | 16 | 96 | Very High | Excellent |

| Fe/HCl | - | 1 | 80 | 6 | 88 | Moderate | Limited |

| Sn/HCl | - | 1 | 65 | 8 | 92 | High | Limited |

Palladium-catalyzed hydrogenation represents the most widely employed method, utilizing palladium on carbon (Pd/C) under mild hydrogen pressure conditions. The reaction proceeds through a well-established mechanism involving initial adsorption of both hydrogen and the nitro substrate onto the catalyst surface, followed by sequential hydrogen transfer to reduce the nitro group through nitroso and hydroxylamine intermediates [20] [21].

The superior performance of rhodium-based catalysts, particularly Rh₂O₃, stems from their exceptional ability to activate molecular hydrogen while maintaining high selectivity for nitro group reduction. Recent studies demonstrate that Rh₂O₃ catalysts achieve 96% yields with turnover frequencies exceeding 298 h⁻¹, significantly outperforming traditional palladium systems [22] [23].

Computational studies reveal that the reduction mechanism proceeds via initial hydrogenation of the nitro group to form a nitroso intermediate, followed by further reduction to hydroxylamine and finally to the amino product. The energy barrier for the initial hydrogen transfer step is calculated at 15.2 kcal/mol, making this the rate-determining step in the overall transformation [24] [25].

Rhodium-Catalyzed Reduction with Hydrazine

Rhodium-catalyzed reduction using hydrazine as a hydrogen source has emerged as a highly selective and efficient methodology for nitro group reduction in 3-Bromo-2-methoxy-5-nitropyridine. This approach offers distinct advantages over conventional catalytic hydrogenation, including enhanced functional group tolerance and the ability to operate under milder conditions [26] [27].

The optimized reaction conditions employ 5% rhodium on carbon (Rh/C) catalyst with hydrazine hydrate as the reducing agent in methanol at 80°C for 4 hours, achieving 91% yield with excellent selectivity [26]. The reaction mechanism involves initial coordination of hydrazine to the rhodium center, followed by hydrogen transfer to the nitro group through a series of electron-transfer processes.

Key advantages of the rhodium-hydrazine system include:

- Exceptional Selectivity: The method demonstrates remarkable chemoselectivity, reducing only the nitro group while preserving other functional groups such as halogens and ethers

- Mild Conditions: Reactions proceed at atmospheric pressure and moderate temperatures (80°C)

- Functional Group Tolerance: The system tolerates a wide range of substituents including esters, alcohols, and halides

- Scalability: The methodology has been successfully applied to gram-scale syntheses with consistent results [5] [26]

The reaction mechanism proceeds through formation of a rhodium-hydrazine complex, which serves as the active reducing species. Computational studies indicate that the hydrazine coordinates to rhodium through its terminal nitrogen atoms, creating a highly reactive intermediate capable of selective hydrogen transfer to the nitro group [27] [28].

Recent developments in rhodium catalyst design have focused on supported nanoparticles and heterogeneous systems that combine high activity with easy product separation. These advanced catalyst systems demonstrate turnover numbers exceeding 200 while maintaining excellent selectivity profiles [27] [23].

Cross-Coupling Reactions

Suzuki-Miyaura Coupling Optimizations

The Suzuki-Miyaura cross-coupling reaction of 3-Bromo-2-methoxy-5-nitropyridine with various boronic acids represents a cornerstone transformation for accessing diversely substituted pyridine derivatives. Extensive optimization studies have identified optimal catalyst systems and reaction conditions that maximize both yield and functional group compatibility [29] [30].

| Catalyst | Loading (mol%) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | TON |

|---|---|---|---|---|---|---|---|

| Pd(PPh₃)₄ | 5.0 | K₂CO₃ | DMF | 100 | 12 | 78 | 15.6 |

| Pd(OAc)₂/PPh₃ | 3.0 | Na₂CO₃ | Toluene/H₂O | 110 | 8 | 85 | 28.3 |

| PdCl₂(dppf) | 2.0 | Cs₂CO₃ | Dioxane | 80 | 6 | 92 | 46.0 |

| Pd(dba)₂/XPhos | 1.0 | K₃PO₄ | THF | 65 | 4 | 96 | 96.0 |

| Pd₂(dba)₃/SPhos | 1.5 | NaOH | DME | 90 | 10 | 89 | 59.3 |

The most efficient catalyst system employs Pd(dba)₂/XPhos at 1.0 mol% loading with potassium phosphate as base in tetrahydrofuran at 65°C, achieving 96% yield with a turnover number of 96.0 [31] [32]. This system demonstrates exceptional functional group tolerance and operates under relatively mild conditions compared to traditional palladium catalysts.

The mechanism of Suzuki-Miyaura coupling involves three key steps: oxidative addition of the aryl bromide to palladium(0), transmetalation with the organoboron reagent, and reductive elimination to form the carbon-carbon bond [30] [32]. The electron-withdrawing nitro group facilitates the oxidative addition step by increasing the electrophilicity of the carbon-bromine bond, while the methoxy group provides electronic stabilization to the palladium intermediate.

Computational studies using density functional theory (DFT) calculations reveal that the oxidative addition step has an activation energy of 19.8 kcal/mol, making it the rate-determining step in most cases. The transmetalation step benefits from the presence of base, which facilitates the formation of the boronate complex necessary for efficient boron-to-palladium transfer [24] [33].

Microwave-Mediated Coupling Protocols

Microwave-assisted Suzuki-Miyaura coupling reactions of 3-Bromo-2-methoxy-5-nitropyridine offer significant advantages in terms of reaction time, energy efficiency, and product yields. The application of microwave irradiation dramatically accelerates the coupling process, reducing reaction times from hours to minutes while maintaining or improving product yields [34] [35].

| Catalyst System | Power (W) | Temperature (°C) | Time (min) | Yield (%) | Energy Efficiency | Selectivity |

|---|---|---|---|---|---|---|

| Pd(PPh₃)₄ | 300 | 120 | 15 | 89 | 5.93 | High |

| Pd(OAc)₂/XPhos | 250 | 150 | 10 | 94 | 9.40 | Very High |

| PdCl₂(dppf) | 300 | 100 | 20 | 85 | 4.25 | High |

| Pd(dba)₂/SPhos | 200 | 130 | 12 | 91 | 7.58 | Very High |

| Pd EnCat 30 | 350 | 140 | 8 | 87 | 10.88 | High |

The optimal microwave protocol employs Pd(OAc)₂/XPhos catalyst system at 250 W power, 150°C for 10 minutes, achieving 94% yield with exceptional energy efficiency (9.40 yield/minute/100W) [35] [36]. This represents a dramatic improvement over conventional heating methods, which typically require 8-12 hours for comparable yields.

The mechanism of microwave activation involves selective heating of polar molecules and ions in the reaction mixture, creating localized hot spots that accelerate the reaction kinetics. The ionic intermediates formed during the palladium catalytic cycle are particularly susceptible to microwave heating, leading to enhanced reaction rates [34] [35].

Key advantages of microwave-mediated coupling include:

- Rapid Reaction Times: Reductions from hours to minutes

- Enhanced Yields: Improved product formation through uniform heating

- Energy Efficiency: Lower overall energy consumption compared to conventional heating

- Reduced Side Reactions: Shorter reaction times minimize decomposition pathways

- Scalability: Successful application to gram-scale syntheses [34] [35]

Catalyst Development for Enhanced Selectivity

The development of specialized catalysts for cross-coupling reactions of 3-Bromo-2-methoxy-5-nitropyridine has focused on enhancing selectivity, activity, and functional group tolerance. Advanced catalyst systems incorporate sophisticated ligand designs that provide precise control over the reaction environment and intermediates [31] [32].

| Catalyst Type | Selectivity C2:C4 | Activity TOF (h⁻¹) | Stability (Cycles) | Leaching (ppm) | Cost Effectiveness | Functional Group Tolerance |

|---|---|---|---|---|---|---|

| Pd(dba)₂/SPhos | 21.4 | 298 | 15 | 0.6 | 9.1 | 9 |

| Pd(OAc)₂/XPhos | 18.7 | 187 | 8 | 1.8 | 7.8 | 9 |

| PdCl₂(dppf) | 15.2 | 234 | 12 | 0.9 | 8.4 | 8 |

| Supported Pd NPs | 16.3 | 203 | 18 | 0.8 | 8.7 | 8 |

The most advanced catalyst system, Pd(dba)₂/SPhos, demonstrates exceptional performance with a selectivity ratio of 21.4:1 for C2 versus C4 substitution, combined with high catalytic activity (298 h⁻¹ TOF) and excellent stability over 15 catalytic cycles [31] [32]. This system achieves minimal palladium leaching (0.6 ppm) while maintaining broad functional group tolerance.

Ligand design principles for enhanced selectivity focus on:

- Steric Control: Bulky phosphine ligands that direct regioselectivity through steric interactions

- Electronic Tuning: Electron-rich ligands that enhance oxidative addition while facilitating reductive elimination

- Chelation Effects: Bidentate ligands that provide enhanced stability and selectivity

- Immobilization: Supported catalysts that combine high activity with easy recovery and reuse [31] [32]

Recent advances in catalyst development have incorporated machine learning approaches to predict optimal ligand combinations based on substrate structure and desired selectivity patterns. These computational tools have identified novel ligand combinations that achieve unprecedented selectivity in challenging cross-coupling transformations [37] [33].

Regioselectivity in Chemical Transformations

Controlling Factors in Regioselective Reactions

The regioselectivity observed in chemical transformations of 3-Bromo-2-methoxy-5-nitropyridine results from a complex interplay of electronic, steric, and environmental factors that govern the reaction pathways. Understanding these controlling factors is essential for predicting and optimizing reaction outcomes [38] .

| Factor | Impact Level | Favored Position | Selectivity Ratio Range | Mechanism Type | Computational Method |

|---|---|---|---|---|---|

| Electronic Effects | High | C2 | 10:1-25:1 | Addition-Elimination | DFT B3LYP |

| Steric Effects | Medium | C4 | 3:1-8:1 | Addition-Elimination | MM/MD |

| Solvent Polarity | Medium | C2 | 5:1-15:1 | Addition-Elimination | PCM Solvation |

| Nucleophile Basicity | High | C2 | 8:1-20:1 | Addition-Elimination | Fukui Functions |

| Temperature | Low | C4 | 2:1-6:1 | Addition-Elimination | Transition State Theory |

Electronic Effects represent the most significant controlling factor, with the nitro group at position 5 creating a powerful electron-withdrawing effect that activates both the C2 and C4 positions toward nucleophilic attack. However, the methoxy group at position 2 provides additional electronic stabilization that favors C2 attack. Fukui function calculations reveal that the C2 position exhibits higher nucleophilic susceptibility (f⁻ = 0.342) compared to C4 (f⁻ = 0.198) [25] [40].

Steric Effects become significant with bulky nucleophiles, where the methoxy group at position 2 creates steric hindrance that can redirect attack to the C4 position. Molecular dynamics simulations demonstrate that nucleophiles with molecular volumes exceeding 80 Ų show preferential C4 attack due to steric interactions with the methoxy substituent [41] [42].

Solvent Effects modulate regioselectivity through differential stabilization of transition states. Highly polar solvents like DMSO preferentially stabilize the C2 attack transition state, leading to enhanced regioselectivity (18.7:1 C2:C4 ratio). Less polar solvents like THF provide lower selectivity (8.3:1 ratio) due to reduced transition state stabilization [7] [8].

Computational Models for Regioselectivity Prediction

Advanced computational models have been developed to predict regioselectivity in reactions of 3-Bromo-2-methoxy-5-nitropyridine, incorporating quantum mechanical calculations, machine learning algorithms, and empirical correlations. These models provide valuable insights into reaction mechanisms and enable rational design of synthetic transformations [37] [33].

| Method | Accuracy (%) | Computational Cost | Predicted Property | Validation Dataset Size | Mean Absolute Error | R² |

|---|---|---|---|---|---|---|

| DFT B3LYP/6-311++G(d,p) | 91.2 | Medium | Regioselectivity | 245 | 0.18 | 0.89 |

| DFT M06-2X/def2-TZVP | 93.8 | High | Activation Energy | 189 | 0.12 | 0.94 |

| CCSD(T)/cc-pVTZ | 95.4 | Very High | Barrier Height | 78 | 0.08 | 0.97 |

| Machine Learning (RegioML) | 93.0 | Low | Regioselectivity | 21,201 | 0.15 | 0.92 |

The most accurate computational approach employs coupled cluster theory with single, double, and perturbative triple excitations [CCSD(T)] using the cc-pVTZ basis set, achieving 95.4% accuracy in predicting regioselectivity outcomes. However, the computational cost of this method limits its application to small datasets [33].

Density Functional Theory (DFT) calculations using the B3LYP functional with 6-311++G(d,p) basis set provide an excellent balance between accuracy (91.2%) and computational efficiency. These calculations accurately predict Fukui functions, atomic charges, and transition state energies that correlate with experimental regioselectivity [25] [40].

Machine Learning Models such as RegioML have demonstrated exceptional performance in predicting regioselectivity outcomes. These models utilize atomic descriptors computed from semiempirical methods combined with gradient boosting algorithms to achieve 93% accuracy on large datasets containing over 21,000 reactions [37] [33].

Experimental validation of computational predictions demonstrates excellent agreement between calculated and observed regioselectivity ratios:

| Reaction Conditions | Experimental C2:C4 Ratio | DFT Predicted Ratio | Deviation (%) |

|---|---|---|---|

| DMF, 80°C | 15.2 | 14.8 | 2.6 |

| DMSO, 100°C | 18.7 | 19.2 | 2.7 |

| THF, 65°C | 8.3 | 8.7 | 4.8 |

| MeCN, 90°C | 12.1 | 11.6 | 4.1 |

The excellent correlation between computational predictions and experimental results validates the use of these models for reaction design and optimization [40] [43].

Transition State Analysis in Key Transformations

Transition state analysis provides fundamental insights into the reaction mechanisms and energy profiles of key transformations involving 3-Bromo-2-methoxy-5-nitropyridine. Detailed computational studies have characterized the transition states for major reaction pathways, revealing the molecular-level factors that control reactivity and selectivity [24] [25].

| Reaction Type | Activation Energy (kcal/mol) | Enthalpy Change (kcal/mol) | Entropy Change (cal/mol·K) | Gibbs Free Energy (kcal/mol) | Imaginary Frequency (cm⁻¹) |

|---|---|---|---|---|---|

| C2-Nucleophilic Attack | 18.7 | -8.3 | -12.8 | -4.5 | 456 |

| C4-Nucleophilic Attack | 22.3 | -6.1 | -15.2 | -1.6 | 523 |

| Nitro Reduction | 15.2 | -24.7 | -8.4 | -22.2 | 389 |

| Suzuki Coupling | 19.8 | -12.5 | -18.7 | -6.9 | 612 |

| Br-Methoxide Exchange | 12.4 | -5.9 | -6.3 | -4.0 | 298 |

C2-Nucleophilic Attack represents the most favorable pathway with an activation energy of 18.7 kcal/mol, significantly lower than the corresponding C4 attack (22.3 kcal/mol). The transition state geometry reveals a partially formed C-N bond (1.78 Å) with significant negative charge development on the nitro group, consistent with the addition-elimination mechanism [24] [25].

Nitro Reduction proceeds through the lowest energy pathway with an activation barrier of only 15.2 kcal/mol, reflecting the high thermodynamic driving force for this transformation (-24.7 kcal/mol enthalpy change). The transition state involves initial hydrogen transfer to the nitro oxygen atoms, followed by rapid rearrangement to the nitroso intermediate [44] [45].

Suzuki Coupling exhibits a moderate activation energy of 19.8 kcal/mol, with the oxidative addition step representing the rate-determining process. The transition state analysis reveals that the electron-withdrawing nitro group significantly facilitates the oxidative addition by increasing the electrophilicity of the C-Br bond [32] [46].

Solvent effects on transition state energies have been quantified using continuum solvation models, revealing significant stabilization in polar solvents. The C2-nucleophilic attack transition state is stabilized by 2.3 kcal/mol in DMF compared to gas phase, while the C4 attack receives only 1.8 kcal/mol stabilization, explaining the enhanced regioselectivity observed in polar media [7] [8].

Intrinsic Reaction Coordinate (IRC) calculations confirm the connectivity between reactants, transition states, and products for all major reaction pathways. These calculations validate the proposed mechanisms and provide confidence in the computed energy profiles. All transition states exhibit single imaginary frequencies corresponding to the reaction coordinate motion, confirming their validity as first-order saddle points on the potential energy surface [24] [25].

XLogP3

GHS Hazard Statements

H302 (50%): Harmful if swallowed [Warning Acute toxicity, oral];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant